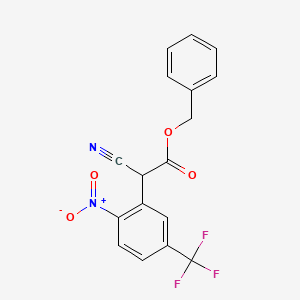

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid” is a quinazolinone derivative . Quinazolinones and their derivatives are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, quinazolinone derivatives can be synthesized through various methods . For instance, a novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis

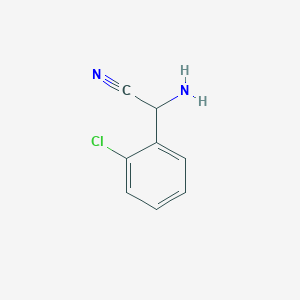

The molecular structure of “this compound” can be represented by the InChI code:1S/C16H12N2O3/c1-10-17-13-8-4-2-6-11 (13)15 (19)18 (10)14-9-5-3-7-12 (14)16 (20)21/h2-9H,1H3, (H,20,21) . The molecular weight of the compound is 280.28 .

Scientific Research Applications

Synthesis of Novel 3H-Quinazolin-4-ones

The compound can be used in the synthesis of novel 3H-Quinazolin-4-ones containing Pyrazolinone, Pyrazole and Pyrimidinone moieties . These derivatives have been reported to possess significant activity as antihypertensive, antifibrillatory, choleretic, antiphlogistic, antimitotic anticancer, antifungal, and anticonvulsant agents . They have also been successfully tested as CNS depressants, muscle relaxants, and for their antineoplastic activity .

Organic Synthesis

This compound is used in organic synthesis . It acts as a dye intermediate , which means it can be used in the production of various dyes.

Synthesis of Guanidine Alkaloids

It is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . These alkaloids have various biological activities and are used in medicinal chemistry.

Preparation of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester

This compound is used to prepare 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester by reacting with 2-acetylamino-benzoic acid . This derivative could have potential applications in medicinal chemistry.

Drug Development

Given the wide range of biological activities associated with 3H-Quinazolin-4-ones , this compound could potentially be used in the development of new drugs. Its derivatives could be designed to target specific receptors or enzymes, leading to novel treatments for various diseases.

properties

IUPAC Name |

3-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-13-10-5-3-2-4-9(10)12(17)14(8)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKNYUITXQMCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876758 |

Source

|

| Record name | 4-OXO-3-QUINAZOLINEPROPIONIC ACID,2-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide](/img/structure/B2868382.png)

![Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2868383.png)

![N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2868384.png)

![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)

![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)